molecular formula C27H22O19 B1250169 Furosin

Furosin

Cat. No.: B1250169
M. Wt: 650.5 g/mol
InChI Key: CXTMLIMZRPKULL-YXYYPBJFSA-N
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Description

Furosine is a compound that is formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that typically occurs when foods are heated. Furosine is considered an indicator of the early stages of the Maillard reaction and is often used to assess the extent of heat treatment in food products .

Chemical Reactions Analysis

Furosine undergoes various chemical reactions, including:

    Oxidation: Furosine can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving furosine are less common but can occur under specific conditions.

    Substitution: Furosine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Furosine exerts its effects by interacting with specific molecular targets and pathways. In hepatocytes, furosine has been shown to regulate the RIPK1/RIPK3/MLKL pathway, leading to necroptosis, a form of programmed cell death. This process involves the activation of inflammatory factors such as tumor necrosis factor α (TNF-α) and interleukin (IL-1β), which contribute to liver damage .

Comparison with Similar Compounds

Furosine is similar to other Maillard reaction products, such as 5-hydroxymethylfurfural, diacetyl, and pyruvaldehyde. furosine is unique in its specific formation from the reaction between lysine and reducing sugars. Other similar compounds include:

Furosine’s role as an indicator of the early stages of the Maillard reaction and its specific formation from lysine make it a valuable compound for assessing heat treatment in food products.

Properties

Molecular Formula

C27H22O19

Molecular Weight

650.5 g/mol

IUPAC Name

[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1

InChI Key

CXTMLIMZRPKULL-YXYYPBJFSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Synonyms

furosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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